Product packaging for 3-Bromo-5-(phenylamino)benzoic acid(Cat. No.:)

3-Bromo-5-(phenylamino)benzoic acid

Cat. No.: B8303933
M. Wt: 292.13 g/mol
InChI Key: LAKUABIFOMRHHR-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives as Privileged Scaffolds in Organic Chemistry

Benzoic acid and its derivatives represent a cornerstone in the field of organic chemistry, serving as "privileged scaffolds." This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs and functional materials. nih.govufrj.br The versatility of the benzoic acid scaffold lies in the ability to modify its aromatic ring with various functional groups, which can fine-tune the molecule's electronic properties, solubility, and spatial arrangement. libretexts.orgmdpi.com This adaptability has led to the inclusion of the benzoic acid motif in a wide array of synthetic bioactive molecules and approved drugs, such as furosemide, bumetanide, and benzocaine. researchgate.netpreprints.org The synthesis of diverse benzoic acid derivatives continues to be an active area of research, driven by the need for novel compounds with specific biological or material properties. researchgate.netnih.gov

Significance of Aminobenzoic Acids in Medicinal Chemistry and Materials Science

Aminobenzoic acids, which feature both an amino and a carboxylic acid group on the benzene (B151609) ring, are a particularly important class of benzoic acid derivatives. drugbank.com The presence of these two functional groups allows for a wide range of chemical modifications, making them valuable building blocks in medicinal chemistry and materials science. nih.govmdpi.com In the pharmaceutical industry, aminobenzoic acid derivatives have been investigated for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.comontosight.ai For example, para-aminobenzoic acid (PABA) is a well-known compound that has been used in sunscreens and is a precursor for the synthesis of folic acid. nih.govfiveable.me In materials science, aminobenzoic acids are utilized as monomers for the synthesis of polymers with interesting properties, such as polyamides and poly(ester-amide)s. ontosight.airesearchgate.netuss.cl The ability of the amino and carboxylic acid groups to participate in hydrogen bonding also influences the self-assembly and crystal packing of these molecules, which is crucial for the design of new materials.

The Research Landscape of Bromo(phenylamino)benzoic Acids

The introduction of a bromine atom and a phenylamino (B1219803) group to the benzoic acid scaffold gives rise to bromo(phenylamino)benzoic acids. These compounds combine the features of halogenated compounds, which can enhance biological activity, with the structural motifs of aminobenzoic acids.

The relative positions of the bromo, phenylamino, and carboxylic acid groups on the benzene ring lead to several positional isomers, each with potentially distinct chemical and physical properties. nih.govdocbrown.info Research in this area has not been uniform across all possible isomers. A notable example is the significant attention given to 5-Bromo-2-(phenylamino)benzoic acid, which has been synthesized and structurally characterized. nih.goviucr.orgresearchgate.netiucr.org In contrast, detailed research on 3-Bromo-5-(phenylamino)benzoic acid is sparse in the available scientific literature. bldpharm.com This disparity in research focus is likely due to the synthetic accessibility of certain isomers over others and the specific applications that have driven the research. The position of the substituents significantly influences the electronic effects within the molecule, which in turn affects properties such as acidity (pKa) and reactivity. mdpi.comresearchgate.net

The table below illustrates the different positional isomers of bromo(phenylamino)benzoic acid, highlighting the specific compound of interest.

Isomer NameCAS NumberKey Research Findings
5-Bromo-2-(phenylamino)benzoic acid13279-91-9Synthesized via Ullmann reaction; crystal structure determined. nih.goviucr.orgresearchgate.netiucr.org
This compound 924650-22-6 Limited research data available. bldpharm.com
Other positional isomersVariesLimited to no specific research found.

This table is for illustrative purposes and highlights the research gap for this compound.

The current body of scientific literature reveals a significant knowledge gap concerning this compound. While its chemical structure is known, there is a lack of published research on its synthesis, physical and chemical properties, and potential applications. This presents a clear opportunity for future research.

Future studies should focus on:

Developing efficient synthetic routes: Establishing a reliable and high-yielding synthesis for this compound is the first crucial step. This could involve exploring different coupling reactions and optimizing reaction conditions.

Thorough characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the molecular structure and properties of this compound.

Investigation of physicochemical properties: Measuring properties such as pKa, solubility, and stability will provide essential data for its potential use in various applications.

Exploring potential applications: Given the biological activities of related aminobenzoic and bromo-substituted compounds, this compound should be screened for potential medicinal applications. Its properties might also make it a candidate for use in materials science, for example, as a component in the synthesis of novel polymers or functional materials.

The exploration of understudied isomers like this compound is essential for expanding the chemical space and discovering new molecules with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO2 B8303933 3-Bromo-5-(phenylamino)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

3-anilino-5-bromobenzoic acid

InChI

InChI=1S/C13H10BrNO2/c14-10-6-9(13(16)17)7-12(8-10)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)

InChI Key

LAKUABIFOMRHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Retrosynthesis of 3-Bromo-5-(phenylamino)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.

Identification of Key Synthons and Starting Materials

The primary disconnection in the retrosynthesis of this compound is at the carbon-nitrogen (C-N) bond of the diarylamine moiety. This reveals two key synthons: a substituted benzoic acid derivative and an aniline (B41778) derivative.

A plausible retrosynthetic pathway is outlined below:

Retrosynthesis of this compoundFigure 1: Retrosynthetic analysis of this compound.

Based on this analysis, the logical starting materials are 3,5-dibromobenzoic acid and aniline, or alternatively, 3-aminobenzoic acid and bromobenzene. The selection of starting materials often depends on their commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Selection of Optimal Carbon-Nitrogen and Carbon-Halogen Bond-Forming Reactions

The formation of the C-N bond is a critical step in the synthesis. Several methods are available for this transformation:

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It offers high functional group tolerance and can be performed under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Ullmann Condensation : A classical copper-catalyzed reaction for the formation of diarylamines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a widely used and cost-effective method. tandfonline.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) : This reaction is feasible when the aromatic ring is activated by electron-withdrawing groups. nih.gov

For the formation of the carbon-halogen (C-Br) bond, electrophilic aromatic bromination is the most common method. The regioselectivity of this reaction is crucial and is influenced by the directing effects of the substituents already present on the benzoic acid ring. nih.gov

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, two primary synthetic pathways can be envisioned.

Application and Optimization of Ullmann Condensation Protocols

The Ullmann condensation is a robust method for the synthesis of N-phenylanthranilic acids and their derivatives. tandfonline.com One reported synthesis of a similar compound, 5-bromo-2-(phenylamino)benzoic acid, utilizes the Ullmann reaction between 2,5-dibromobenzoic acid and aniline. nih.goviucr.orgiucr.org

Optimization of the Ullmann condensation often involves screening various parameters to maximize the yield and minimize side reactions.

Table 1: Optimization of Ullmann Condensation Conditions

ParameterVariationRationale
Copper Catalyst CuI, Cu2O, Copper powderDifferent copper sources can exhibit varying catalytic activity. organic-chemistry.org
Ligand 1,10-Phenanthroline, N,N-dimethylglycine, ProlineLigands can accelerate the reaction and allow for milder conditions. acs.orgnih.gov
Base K2CO3, Cs2CO3, tBuOKThe choice of base is critical for the deprotonation of the amine. researchgate.net
Solvent DMF, DMSO, Toluene, WaterThe solvent can influence the solubility of reactants and the reaction temperature. rsc.orgresearchgate.net
Temperature 80-200 °CHigher temperatures are often required, but can also lead to side products.

Recent advancements have explored the use of water as a solvent and ultrasound irradiation to accelerate the Ullmann-Goldberg reaction for the synthesis of N-phenylanthranilic acids, offering a greener and more efficient approach. researchgate.netresearchgate.net

Regioselective Bromination Techniques for Substituted Benzoic Acid Systems

The second key transformation is the regioselective bromination of a substituted benzoic acid. The directing effects of the substituents on the aromatic ring determine the position of bromination. In 3-aminobenzoic acid, the amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

To achieve the desired 3-bromo-5-aminobenzoic acid intermediate, direct bromination of 3-aminobenzoic acid would likely lead to a mixture of products due to the competing directing effects. Therefore, a more controlled approach is necessary. One strategy involves protecting the amino group, for example, as an acetamide, to modulate its directing effect and steric hindrance.

Alternatively, starting with 3,5-dibromobenzoic acid and selectively replacing one bromine atom with a phenylamino (B1219803) group via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction is a more direct route to the target molecule.

Recent developments in C-H activation have led to palladium-catalyzed meta-C-H bromination of benzoic acid derivatives, offering a novel approach to achieving specific regioselectivity. rsc.org

Aniline Coupling Reactions and Reaction Condition Optimization

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of diarylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction offers several advantages over the traditional Ullmann condensation, including milder reaction conditions and a broader substrate scope.

The optimization of the Buchwald-Hartwig amination involves the careful selection of the palladium catalyst, ligand, base, and solvent.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

ComponentExamplesRole
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3Source of the active Pd(0) catalyst.
Ligand BINAP, XPhos, RuPhos, t-BuXPhosStabilizes the palladium center and facilitates the catalytic cycle. nih.gov
Base NaOtBu, LiHMDS, Cs2CO3Activates the amine and facilitates reductive elimination.
Solvent Toluene, Dioxane, THFInfluences reaction kinetics and solubility.

The choice of ligand is particularly crucial, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction can be sensitive to the nature of both the aryl halide and the amine, and optimization is often necessary for specific substrate combinations. acs.org

Purification and Isolation Techniques for High Purity Product

Achieving a high degree of purity is paramount for the successful application of this compound in subsequent synthetic steps and biological assays. To this end, a combination of advanced chromatographic and recrystallization techniques are employed.

Column chromatography is a fundamental purification technique for this compound. Beyond basic column chromatography, advanced methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior resolution and sensitivity for both purification and analysis.

For HPLC, reversed-phase columns, particularly C18, are commonly utilized. The separation is typically achieved using a mobile phase gradient of acetonitrile and water, often with the addition of an acid modifier like formic acid or acetic acid to ensure the carboxylic acid remains protonated and to improve peak shape. A typical gradient might start with a higher percentage of aqueous phase and gradually increase the proportion of acetonitrile to elute the compound. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance.

LC-MS and LC-MS/MS are powerful tools for both the purification and identification of this compound and its derivatives. These techniques couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for precise mass determination and structural elucidation of the target compound and any impurities.

Table 1: Exemplary HPLC Parameters for the Purification of this compound

ParameterCondition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Recrystallization is a crucial technique for obtaining highly pure crystalline this compound, which is essential for applications requiring well-defined solid-state structures, such as single-crystal X-ray diffraction. The principle of recrystallization relies on the differential solubility of the compound in a particular solvent at different temperatures.

A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For benzoic acid and its derivatives, a range of solvents can be effective. Water is a common choice due to the high solubility of benzoic acid in hot water and its poor solubility in cold water. organic-chemistry.org However, for substituted benzoic acids like this compound, other organic solvents or solvent mixtures may be more appropriate.

Slow evaporation of a saturated solution of the compound in a suitable solvent is a widely used method for growing single crystals. Acetone has been successfully used to grow single crystals of a related compound, 5-Bromo-2-(phenylamino)benzoic acid, through slow evaporation. wikipedia.org Other potential solvents for the recrystallization of substituted benzoic acids include ethanol, toluene, and mixtures such as ethanol-water. rsc.orgquora.com The choice of solvent can significantly impact the crystal habit and quality.

The process of single crystal growth involves dissolving the purified compound in a minimal amount of hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. Slow cooling promotes the formation of large, well-ordered crystals by allowing the molecules to arrange themselves into a crystal lattice in a thermodynamically controlled manner. Inducing crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal can sometimes be necessary if spontaneous crystallization does not occur. organic-chemistry.org

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Acetone Proven effective for growing single crystals of a similar bromo-phenylamino benzoic acid derivative via slow evaporation. wikipedia.org
Ethanol/Water The addition of water as an anti-solvent to an ethanolic solution can induce crystallization.
Toluene Used for the recrystallization and seed crystal preparation of other para-substituted benzoic acids. quora.com
Boiling Water A common and safe solvent for the recrystallization of benzoic acid itself, though solubility may vary with substitution. organic-chemistry.org

Chemical Modifications and Derivatization Strategies of this compound

The chemical versatility of this compound allows for a wide range of modifications, enabling the synthesis of diverse libraries of compounds for various applications. Derivatization can be targeted at the carboxylic acid moiety or the aromatic rings.

The carboxylic acid group is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for altering the polarity, solubility, and biological activity of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a classic approach. To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov More modern and efficient methods include microwave-assisted esterification, which can significantly reduce reaction times and improve yields. nih.gov Another approach involves the use of catalysts like N-bromosuccinimide (NBS) which can promote the esterification of benzoic acids with alcohols under mild conditions. stmarys-ca.edu

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a crucial reaction in the synthesis of many biologically active molecules. Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. A more common strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions. Boric acid has also been reported as a mild and effective catalyst for the dehydrative amidation of benzoic acids with aromatic amines. chemicalbook.com

The two aromatic rings of this compound offer multiple sites for the introduction of new substituents, allowing for fine-tuning of the molecule's electronic and steric properties. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Phenylamino Ring: The phenylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho and para to the amino group. Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO2) is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring using an acyl halide/anhydride or an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Benzoic Acid Core: The benzoic acid core is substituted with three groups: a bromine atom, a phenylamino group, and a carboxylic acid group. The carboxylic acid group is a deactivating, meta-directing group, while the phenylamino group is activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The interplay of these directing effects will determine the position of further substitution. For instance, nitration of benzoic acid itself yields primarily the meta-nitro product. quora.com In the case of this compound, the positions ortho to the activating phenylamino group (positions 4 and 6) are likely to be the most reactive towards electrophiles.

Advanced Strategies: For more controlled and regioselective functionalization, advanced techniques such as directed ortho-metalation (DoM) can be employed. wikipedia.orgbaranlab.orguwindsor.ca In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. The carboxylic acid group or a derivative thereof could potentially act as a directing group for such transformations.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, angles, and the spatial arrangement of atoms.

The molecular structure of a related isomer, 5-Bromo-2-(phenylamino)benzoic acid, has been determined, and it reveals a twisted conformation. iucr.org Steric repulsion between the two aromatic rings forces them to be non-planar. iucr.org The dihedral angle, which is the angle between the planes of the two aromatic rings, has been measured to be 45.74 (11)° and 45.39 (11)°. iucr.org This twisting is a common feature in phenylaminobenzoic acids and is influenced by substitution patterns on the benzoic acid ring. uky.edu

A selection of torsion angles for 5-Bromo-2-(phenylamino)benzoic acid further illustrates the molecule's non-planar nature. For instance, the torsion angles C6-C1-C2-C3 and N7-C1-C2-C14 are reported as -3.1 (5)° and -0.3 (5)° respectively, indicating slight deviations from planarity within the benzoic acid ring system itself. The torsion angles involving the phenylamino (B1219803) group, such as C1-N7-C8-C13 and C1-N7-C8-C9, are -147.3 (4)° and 36.8 (5)°, respectively, which quantitatively describes the twisted relationship between the two rings. researchgate.net

Table 1: Selected Torsion Angles for 5-Bromo-2-(phenylamino)benzoic acid

Atoms (A-B-C-D) Angle (°)
C6-C1-C2-C3 -3.1 (5)
N7-C1-C2-C14 -0.3 (5)
C1-N7-C8-C13 -147.3 (4)

Data sourced from a study on a related isomer, 5-Bromo-2-(phenylamino)benzoic acid. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions in the Crystal Lattice

A predominant and robust supramolecular synthon observed in the crystal structure of many benzoic acid derivatives is the formation of carboxylic acid dimers. iucr.orgnih.govresearchgate.net In the case of 5-Bromo-2-(phenylamino)benzoic acid, individual molecules pair up via intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. iucr.org This results in the formation of centrosymmetric dimers, characterized by an R22(8) ring motif. nih.gov The reliability of this acid-acid homosynthon is a well-documented phenomenon in the crystal engineering of carboxylic acids. uky.eduresearchgate.net For 5-Bromo-2-(phenylamino)benzoic acid, the O-H···O hydrogen bond within this dimer has a D-H distance of 0.84 Å, an H···A distance of 1.79 Å, a D···A distance of 2.629 (4) Å, and a D-H···A angle of 174°. researchgate.netnih.gov

Beyond the primary carboxylic acid dimer formation, other intermolecular interactions contribute to the three-dimensional crystal packing. In related bromo-substituted phenylhydrazone structures, a variety of weak interactions such as C-H···O, C-H···Br, and π-π stacking interactions are crucial in linking the primary structural motifs into a more complex framework. nih.gov For instance, in one isomer, N-H···O hydrogen bonds create zigzag chains which are further connected by C-H···Br interactions. nih.gov In another, two independent N-H···O hydrogen-bonded chains are linked by a combination of C-H···O, C-H···Br, C-H···π, and π-π stacking interactions to form a three-dimensional network. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method allows for the decomposition of the crystal environment into contributions from different types of intermolecular contacts. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. nih.gov For example, red spots on a d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant hydrogen bonds and other close contacts. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov For instance, in the analysis of 3-amino-5-phenylthiazolidin-2-iminium bromide, the total Hirshfeld surface was broken down into contributions from H···H (41.5%), Br···H/H···Br (24.1%), C···H/H···C (13.8%), and S···H/H···S (11.7%) contacts. nih.gov Similar analyses on related bromo-substituted indole (B1671886) derivatives have shown that weak C-H···O, C-H···Br, and C-H···π hydrogen bonds, along with slipped π-π interactions, play a significant role in the crystal packing. researchgate.net This type of analysis provides a detailed understanding of the hierarchy and relative importance of the various non-covalent interactions that stabilize the crystal structure.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for elucidating the structure and properties of molecules. For a compound like 3-Bromo-5-(phenylamino)benzoic acid, which possesses multiple functional groups and aromatic systems, a combination of methods is required to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The protons on the two aromatic rings will exhibit complex splitting patterns due to spin-spin coupling.

Benzoic Acid Ring Protons: The three protons on the 3,5-disubstituted benzoic acid ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Based on data from analogous compounds like 3-bromo-5-methylbenzoic acid, these protons would likely appear as singlets or narrow triplets/doublets, reflecting their meta- and para-relationships to each other. For instance, in 3-bromo-5-methylbenzoic acid, the aromatic protons resonate at δ 7.91 (s, 1H), 7.79 (s, 1H), and 7.57 (s, 1H). aablocks.com

Aniline (B41778) Ring Protons: The five protons of the phenylamino group will show characteristic multiplets for the ortho, meta, and para positions, influenced by the electron-donating nature of the amino group.

Amine and Carboxylic Acid Protons: The N-H proton of the secondary amine and the O-H proton of the carboxylic acid are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton typically resonates far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: Distinct signals are expected for each unique carbon atom in the two aromatic rings. The carbons attached to the bromine (C-Br) and nitrogen (C-N) atoms will show characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to appear at a downfield chemical shift, typically in the range of δ 165-175 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Amine (-NH-)8.0 - 10.0Broad Singlet
Benzoic Acid Ring (H2, H4, H6)7.5 - 8.2Multiplets/Singlets
Phenylamino Ring (ortho, meta, para)6.8 - 7.5Multiplets

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₀BrNO₂), the molecular weight is 292.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 292 (for the ⁷⁹Br isotope) and 294 (for the ⁸¹Br isotope) with nearly equal intensity, a characteristic signature for a monobrominated compound.

Common fragmentation pathways for related benzoic acid derivatives often involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ peak.

Loss of a water molecule ([M-18]⁺).

Loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak.

Cleavage of the C-N bond, separating the two aromatic rings.

Analysis of similar compounds suggests that the fragmentation of the diphenylamine (B1679370) core is also a likely process.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment Identity
292/294[C₁₃H₁₀BrNO₂]⁺ (Molecular Ion)
247/249[M - COOH]⁺
168[M - Br - COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: These are predicted fragmentation patterns. Actual experimental results would confirm these pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bond Signatures

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands:

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

N-H Stretching: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the secondary amine.

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group of the aromatic carboxylic acid. The formation of hydrogen-bonded dimers typically shifts this band to a lower frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aryl amine is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration will appear in the far-infrared region, typically between 500-600 cm⁻¹.

The presence of strong intermolecular O-H···O hydrogen bonds, forming carboxylic acid inversion dimers, is a common feature in the solid-state structure of benzoic acids and their derivatives, as seen in the isomer 5-Bromo-2-(phenylamino)benzoic acid. a2bchem.com This dimerization significantly influences the O-H and C=O stretching frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Key expected features include:

Strong bands for the aromatic ring breathing modes.

A prominent band for the symmetric C=O stretching vibration.

Vibrations associated with the C-Br bond.

DFT calculations on similar molecules, such as 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, have been used to assign vibrational modes and show good agreement with experimental spectra, aiding in a detailed structural analysis. semanticscholar.org

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Carboxylic AcidO-H Stretch (dimer)2500 - 3300 (broad)IR
AmineN-H Stretch3300 - 3400IR
CarbonylC=O Stretch (dimer)1680 - 1710IR, Raman
Aromatic RingC=C Stretch1450 - 1600IR, Raman
Aryl AmineC-N Stretch1250 - 1350IR
BromoalkaneC-Br Stretch500 - 600IR, Raman

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric structure of 3-Bromo-5-(phenylamino)benzoic acid. These calculations provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional arrangement (molecular geometry optimization). researchgate.net

The optimized geometry of this compound would reveal key structural parameters. The molecule consists of a benzoic acid ring and a phenyl ring connected by an amino bridge. Due to steric hindrance between the two aromatic rings, a twisted conformation is expected, with a significant dihedral angle between the planes of the rings. This is a common feature in related phenylaminobenzoic acid derivatives. nih.govresearchgate.net For instance, the crystal structure of the isomeric compound 5-Bromo-2-(phenylamino)benzoic acid shows a dihedral angle of 45.74° between its aromatic rings. nih.govresearchgate.net

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. nih.gov For substituted benzoic acids, characteristic vibrational modes include the O-H stretching of the carboxylic acid group, which is often observed at a lower frequency due to intermolecular hydrogen bonding, and various C-H, C=C, C-N, and C-Br stretching and bending vibrations. researchgate.netnih.gov The formation of a hydrogen-bonded dimer, a common feature for carboxylic acids, would significantly impact the vibrational spectrum, particularly the O-H stretching mode. nih.govnih.gov

Table 1: Predicted Key Structural Features of this compound based on DFT Calculations and Analogy to Similar Compounds

FeaturePredicted CharacteristicRationale/Comparison
Molecular Conformation TwistedSteric hindrance between the phenyl and benzoic acid rings, similar to other phenylaminobenzoic acids. nih.govresearchgate.net
Dihedral Angle (Phenyl-N-C-C) Likely significant (e.g., 40-60°)Analogy with 5-Bromo-2-(phenylamino)benzoic acid (45.74°). nih.govresearchgate.net
Intermolecular Interactions Forms dimers via carboxylic acid hydrogen bondsCommon for carboxylic acids in the solid state. nih.govnih.gov
Intramolecular Hydrogen Bonding Possible between the amino N-H and the carbonyl oxygen of the carboxylic acidObserved in related structures, influencing conformation. nih.govresearchgate.net

For this compound, NBO analysis would likely reveal significant stabilization energies arising from several key interactions. These would include π → π* interactions within the aromatic rings, indicating strong electron delocalization. Another important interaction would be the delocalization of the lone pair of electrons on the nitrogen atom of the amino bridge into the π* antibonding orbitals of the adjacent aromatic rings. This n → π* interaction is characteristic of substituted diphenylamines and contributes to the electronic communication between the two ring systems.

The presence of the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating amino group, would create a complex pattern of intramolecular charge transfer. NBO analysis can quantify the energies of these interactions, providing insight into the electronic effects of the substituents on the stability of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and predict their macroscopic properties from their microscopic characteristics.

The phenylamino (B1219803) and carboxylic acid groups in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformers and the energy barriers between them. This is often done by scanning the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the most critical dihedral angles would be those defining the twist of the phenyl ring relative to the benzoic acid ring and the orientation of the carboxylic acid group. A conformational scan would likely confirm that a non-planar, twisted structure is the global minimum, as a planar arrangement would result in significant steric clashes. The study of related 3-methyl-2-(phenylamino)benzoic acids has shown that conformational flexibility is a key factor in their solid-state properties. uky.edursc.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure, while solvatomorphism refers to the inclusion of the solvent in the crystal lattice. Both phenomena are of great interest in materials science and pharmaceuticals as different forms can have different physical properties.

Computational methods can be used to predict the likelihood of polymorphism by searching for different possible crystal packing arrangements and ranking them by their lattice energies. For molecules with conformational flexibility like this compound, different conformers can pack in various ways, potentially leading to multiple polymorphic forms. uky.edursc.org The formation of hydrogen-bonded dimers is a very strong and predictable interaction that would be a primary feature in any predicted crystal structure. nih.govnih.gov Studies on similar flexible molecules have demonstrated that even subtle changes in substitution patterns can significantly influence the propensity for polymorphism. uky.edursc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are correlational analyses that attempt to link the chemical structure of a compound with its biological activity or a particular property.

While no specific SAR or QSAR studies for this compound have been identified, the general principles can be applied to this class of compounds. QSAR studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups can be correlated with their biological activities. nih.gov

For this compound, a QSAR model would use calculated molecular descriptors to predict its activity. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific dihedral angles.

Hydrophobic: LogP (partition coefficient).

By comparing these descriptors with those of other bromo-substituted benzoic acids or substituted diphenylamines with known activities, it would be possible to make a qualitative prediction of the potential activity of this compound. canada.canih.gov The presence of the bromo substituent, for example, increases the acidity of benzoic acid through its electron-withdrawing inductive effect, a factor that can influence biological interactions. quora.comlibretexts.orglibretexts.org

Molecular Docking and Dynamics Simulations for Target Interaction Studies

To understand how a compound like this compound functions at a molecular level, scientists use molecular docking and dynamics simulations. These techniques provide a virtual snapshot of the ligand-protein complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The goal is to find the most energetically favorable binding mode, which is quantified by a scoring function that estimates the binding affinity. nih.gov This affinity is often expressed as binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (Ki). nih.gov

For derivatives of 3-(phenylamino)benzoic acid, docking studies have been used to predict their binding modes with various biological macromolecules. For example, related benzoic acid derivatives have been docked against targets such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase 8 (HDAC8), a cancer target. nih.govresearchgate.netmdpi.com These studies help to identify which compounds are most likely to be effective inhibitors.

Table 2: Potential Protein Targets for Benzoic Acid Derivatives and Docking Metrics

Protein TargetPDB IDBiological RoleDocking MetricsReference
Aldo-Keto Reductase 1C3 (AKR1C3)Not SpecifiedAndrogen MetabolismIC₅₀, Selectivity nih.gov
Cyclooxygenase-2 (COX-2)5IKRInflammationBinding Affinity (ΔG), Inhibition Constant (Ki) nih.gov
Histone Deacetylase 8 (HDAC8)Not SpecifiedEpigenetic RegulationGlide Energy, E-model Score researchgate.net
DNA GyraseNot SpecifiedBacterial DNA ReplicationBinding Affinity nih.govresearchgate.net

This table is interactive. You can sort and filter the data.

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that anchor a ligand within the protein's active site. nih.gov This interaction profiling is crucial for a deeper mechanistic understanding of a drug's action and for guiding its rational design.

For N-phenylanthranilic acid derivatives, docking simulations typically show a consistent pattern of interactions:

The carboxylic acid moiety often acts as a key anchor, forming strong hydrogen bonds with polar amino acid residues like Arginine, Serine, or Tyrosine in the active site.

The aromatic rings engage in hydrophobic and van der Waals interactions with nonpolar residues. They can also participate in π-π or T-shaped stacking interactions with aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.

The secondary amine bridge can serve as a hydrogen bond donor, further stabilizing the complex.

By analyzing this detailed map of interactions, chemists can understand why certain substitutions enhance activity while others diminish it, leading to the design of more potent and selective molecules.

Exploration of Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Profiles and Specificity

The interaction of 3-Bromo-5-(phenylamino)benzoic acid with several key enzymes has been explored to understand its potential as a modulator of cellular pathways. These studies have provided insights into its inhibitory capabilities and selectivity.

Inhibition of Cyclooxygenase (COX) Enzymes and Related Pathways

Modulation and Selectivity of Aldo-Keto Reductase 1C3 (AKR1C3)

Research has identified substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of certain cancers due to its role in steroid hormone metabolism. nih.govnih.gov A pivotal study on a series of 3-(phenylamino)benzoic acid analogs revealed that these compounds can exhibit nanomolar affinity for AKR1C3 and demonstrate significant selectivity over other AKR1C isoforms. nih.gov

The placement of the carboxylic acid group at the meta-position on the benzoic acid ring, as is the case with this compound, has been shown to be advantageous for achieving selectivity for AKR1C3 over the closely related AKR1C2. nih.gov Furthermore, the presence of an electron-withdrawing group on the phenylamino (B1219803) ring is generally associated with enhanced inhibitory potency. nih.gov Given that bromine is an electron-withdrawing group, it is anticipated that this compound would be a potent and selective inhibitor of AKR1C3.

While the precise IC50 value for this compound is not provided in the primary literature, the data for the parent compound, 3-(phenylamino)benzoic acid, and related analogs offer a strong basis for its expected activity.

CompoundAKR1C3 IC50 (µM)AKR1C2 IC50 (µM)Selectivity (AKR1C2/AKR1C3)
3-(phenylamino)benzoic acid0.9412.914

Data sourced from a study on substituted 3-(phenylamino)benzoic acids. nih.gov

Investigation of DNA Gyrase and Topoisomerase IV Inhibition

The potential antibacterial activity of N-phenylanthranilic acid derivatives has been explored through their interaction with bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. While direct enzymatic inhibition data for this compound is not available, a study on ester derivatives of the parent compound, N-phenylanthranilic acid, investigated their antibacterial properties and performed molecular docking studies against DNA gyrase. This suggests that the N-phenylanthranilic acid scaffold may have the potential to interact with this class of enzymes. However, without specific experimental data on the inhibitory concentrations of this compound, its activity as a DNA gyrase or topoisomerase IV inhibitor remains speculative.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a therapeutic strategy in cancer and other diseases. The inhibitory potential of various chemical scaffolds against HDACs has been widely investigated. However, a review of the available scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound or other N-phenylanthranilic acid derivatives on histone deacetylases. Therefore, its profile as an HDAC inhibitor is currently uncharacterized.

Receptor Modulation and Binding Assays

The ability of a compound to interact with cellular receptors is a key determinant of its pharmacological profile. Investigations into the receptor modulation properties of this compound are essential for a comprehensive understanding of its biological effects.

Estrogen Receptor Agonist/Antagonist Activity

The estrogen receptor (ER) is a critical target in the development and treatment of various diseases, most notably breast cancer. The modulation of ER activity by small molecules can lead to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) effects. A thorough search of the scientific literature did not reveal any studies that have evaluated the binding affinity or the functional activity of this compound at the estrogen receptor. Consequently, its potential to act as an estrogen receptor agonist or antagonist is unknown at this time.

Antimicrobial Efficacy Investigations

While direct and extensive research on the antimicrobial properties of this compound itself is limited, the broader class of benzoic acid derivatives is recognized for its pharmacological capabilities, including antibacterial and antifungal effects. researchgate.net The antimicrobial action of benzoic acid and its derivatives is often attributed to their ability to disrupt the cellular homeostasis of microorganisms. researchgate.net

Broad-Spectrum Antibacterial Activity against Pathogenic Strains

Although specific data for this compound is not extensively detailed in publicly available literature, studies on related benzoic acid derivatives have demonstrated significant antibacterial efficacy. For instance, various pyrazole (B372694) derivatives synthesized from precursors, which can include complex benzoic acid structures, have shown potent activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. nih.gov

In one study, novel pyrazole derivatives were synthesized and exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov These compounds were found to be bactericidal, effectively inhibiting bacterial growth in both planktonic and biofilm forms. nih.gov For example, a 3,4-dichloro derivative proved highly potent against staphylococci strains with MIC values of 0.5 μg/mL. nih.gov Similarly, a 3,5-dichloro derivative was a potent growth inhibitor across various tested strains. nih.gov The inclusion of methyl and halogen substitutions, such as 4-bromo and 3-methyl substitutions, also enhanced the antibacterial activity, with MIC values as low as 1 μg/mL against Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of Related Benzoic Acid Derivatives

Compound Derivative Target Strain(s) Minimum Inhibitory Concentration (MIC) Reference
3,4-Dichloro Derivative Staphylococci 0.5 μg/mL nih.gov
4-Bromo and 3-Methyl Substituted Bacillus subtilis 1 μg/mL nih.gov

Antifungal Activity Studies

Elucidation of Antimicrobial Mechanism of Action

The proposed antimicrobial mechanism for benzoic acid derivatives often involves the disruption of the bacterial cell membrane and vital cellular processes. researchgate.net Benzoic acid is thought to exert its antibacterial effect by releasing H+ ions into the cytoplasm of bacteria, which disrupts the cell's homeostasis. researchgate.net This acidification of the cytoplasm can inhibit glycolysis and other metabolic pathways, ultimately leading to cell death. Another proposed mechanism is physical damage to the cell walls of bacteria. researchgate.net

Anti-inflammatory Properties and Mechanistic Insights

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications, and many are based on benzoic acid and related structures. nih.goviucr.org These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade. nih.gov

Reduction of Pro-inflammatory Cytokine Levels

The anti-inflammatory effects of various compounds are often measured by their ability to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov These small proteins are secreted by immune cells and are crucial for cell-to-cell communication during an inflammatory response. nih.gov While direct evidence for this compound is sparse, related flavonoid derivatives have been shown to inhibit the release of these pro-inflammatory cytokines. nih.gov

Cellular and Molecular Pathways Underlying Anti-inflammatory Effects

The anti-inflammatory mechanisms of benzoic acid derivatives and related compounds are multifaceted. researchgate.netnih.gov Flavonoids, for example, can modulate key inflammatory signaling pathways such as NF-κB and MAPK, and block pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov The inhibition of these enzymes prevents the production of prostaglandins (B1171923) and leukotrienes, which are potent lipid mediators of inflammation derived from arachidonic acid. nih.gov

The structural characteristics of molecules like 5-Bromo-2-(phenylamino)benzoic acid, a related compound, have been studied to understand their behavior. The molecule is noted to be twisted, and in its crystal structure, pairs of molecules form carboxylic acid inversion dimers through hydrogen bonds. nih.goviucr.org This structural information is vital for understanding how these molecules might interact with biological targets to exert their anti-inflammatory effects.

Table 2: Compound Names Mentioned

Compound Name
This compound
Staphylococcus aureus
Escherichia coli
Candida albicans
Bacillus subtilis
5-Bromo-2-(phenylamino)benzoic acid
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)

Anticancer Research Implications

The potential of novel chemical entities to act as anticancer agents is a significant area of pharmacological research. This often involves investigating their ability to interfere with cancer cell proliferation and survival.

Inhibition of Proliferative Pathways (e.g., MEK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the MEK enzymes, is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.

A thorough review of available scientific literature reveals a lack of specific studies investigating the effect of this compound on the MEK pathway or other related proliferative pathways. Consequently, there is no documented evidence to suggest that this compound acts as an inhibitor of these signaling cascades.

Potential for Targeted Therapy in Specific Cancer Models (e.g., Castrate-Resistant Prostate Cancer)

Targeted therapy aims to specifically inhibit molecules or pathways that are crucial for the growth and survival of particular types of cancer. Castrate-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. Research into novel therapeutic agents for CRPC is ongoing. While some substituted 3-(phenylamino)benzoic acids have been investigated as inhibitors of enzymes like AKR1C3, which is implicated in CRPC, there is no specific research available that evaluates the potential of this compound as a targeted therapy in this or any other specific cancer model.

Antioxidant Activity Evaluation

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of a compound's antioxidant potential is often a preliminary step in assessing its broader pharmacological profile.

In Vitro Radical Scavenging Assays (DPPH, ABTS)

Standard in vitro methods to determine antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals.

Despite the common use of these assays for screening chemical compounds, there are no published studies that report the results of DPPH or ABTS radical scavenging assays for this compound. Therefore, its in vitro antioxidant capacity remains uncharacterized.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, a compound may exert antioxidant effects through various cellular mechanisms. These can include the upregulation of endogenous antioxidant enzymes, chelation of pro-oxidant metal ions, or interaction with cellular signaling pathways involved in oxidative stress responses.

Currently, there is no available research on the cellular antioxidant mechanisms of this compound. Studies to elucidate its effects on cellular oxidative stress, such as its impact on reactive oxygen species (ROS) production or antioxidant enzyme expression in cell-based models, have not been reported in the scientific literature.

Derivatization, Lead Optimization, and Structure Activity Relationship Studies

Design and Synthesis of Structure-Modified Analogues of 3-Bromo-5-(phenylamino)benzoic acid

The design of analogues of this compound has been guided by the goal of improving potency and selectivity for specific biological targets, such as the AKR1C3 enzyme. The general structure of these analogues consists of a benzoic acid A-ring and a phenylamino (B1219803) B-ring, connected by a secondary amine linker.

The synthesis of these compounds typically involves a coupling reaction between a substituted aminobenzoic acid and a substituted aniline (B41778) or a related precursor. For instance, the Ullmann condensation or Buchwald-Hartwig amination are common methods employed to form the diarylamine bond.

While specific derivatization of this compound is not extensively detailed in publicly available literature, the broader class of 3-(phenylamino)benzoic acids has been systematically modified to explore the structure-activity landscape. These modifications have primarily focused on:

Varying the substitution pattern on the phenylamino B-ring: Introducing a range of substituents at different positions of the B-ring to probe their effect on enzyme inhibition.

Altering the position of the carboxylic acid group on the A-ring: Investigating the impact of moving the carboxylate from the meta- (position 3) to the ortho- (position 2) or para- (position 4) positions.

These synthetic efforts have led to the creation of a library of analogues, allowing for a comprehensive evaluation of the structural requirements for potent and selective inhibition of enzymes like AKR1C3.

Impact of Substituent Variation on Biological Activity and Selectivity Profiles

The biological activity of 3-(phenylamino)benzoic acid analogues has been shown to be highly dependent on the nature and position of substituents on both the A and B rings. Studies have focused on their inhibitory activity against the AKR1C family of enzymes, particularly AKR1C3, which is a therapeutic target in castrate-resistant prostate cancer (CRPC). nih.gov

A-Ring Modifications:

The position of the carboxylic acid group on the A-ring plays a crucial role in conferring selectivity. Moving the carboxylate group from the ortho-position (as in N-phenylanthranilic acids) to the meta-position (as in 3-(phenylamino)benzoic acid) has been shown to significantly increase selectivity for AKR1C3 over the closely related isoform AKR1C2. nih.gov For example, the unsubstituted 3-(phenylamino)benzoic acid (compound 3 in the reference study) displayed a 14-fold selectivity for AKR1C3 over AKR1C2. nih.gov This suggests that the meta-positioning of the carboxylate is a key determinant for achieving isoform-selective inhibition.

B-Ring Substitutions:

Substituents on the phenylamino B-ring have a profound impact on the inhibitory potency against AKR1C3. A systematic investigation of para-substituted analogues of 3-(phenylamino)benzoic acid revealed a strong correlation between the electronic properties of the substituent and the inhibitory activity. nih.gov

Specifically, the presence of strong electron-withdrawing groups (EWGs) at the para-position of the B-ring was found to be optimal for potent AKR1C3 inhibition. nih.govnih.gov This is highlighted by the significantly lower IC₅₀ values of analogues with nitro (NO₂), acetyl (Ac), and trifluoromethyl (CF₃) groups at the para-position, as shown in the table below.

Table 1: Impact of B-Ring Substituents on AKR1C3 Inhibition

Compound B-Ring Substituent (para-position) AKR1C3 IC₅₀ (nM) AKR1C2 IC₅₀ (nM) Selectivity (AKR1C2/AKR1C3)
5 -NO₂ 36 2,800 78
6 -Ac 110 >40,000 >360
7 -CF₃ 160 >40,000 >250
8 -CN 230 12,000 52
9 -Br 360 12,000 33
10 -Cl 430 18,000 42
11 -F 780 >40,000 >51
12 -CH₃ 1,400 >40,000 >29
3 -H 940 13,000 14

Data sourced from a study on substituted 3-(phenylamino)benzoic acids as AKR1C3 inhibitors. nih.gov

The data clearly demonstrates that electron-withdrawing substituents enhance potency, with the nitro-substituted analogue being the most potent. Furthermore, compounds with acetyl and trifluoromethyl groups exhibited remarkable selectivity for AKR1C3 over AKR1C2. nih.gov

Development of Predictive Structure-Activity Hypotheses for Enhanced Potency and Efficacy

Based on the extensive SAR data, predictive hypotheses have been formulated to guide the design of more potent and efficacious inhibitors based on the 3-(phenylamino)benzoic acid scaffold.

A key finding is the linear correlation between the electronic effects of the 4'-substituents (on the B-ring) and the inhibitory potency for AKR1C3. nih.gov This relationship suggests that the electronic nature of the substituent directly influences the binding affinity to the enzyme. This correlation also extends to the pKa of the carboxylic acid and the secondary amine, which are interdependent. nih.gov

The established SAR provides a clear roadmap for lead optimization:

Maintain the meta-position of the carboxylic acid on the A-ring: This is critical for ensuring selectivity for AKR1C3 over other AKR1C isoforms. nih.govnih.gov

Incorporate strong electron-withdrawing groups at the para-position of the B-ring: This strategy is predicted to enhance the inhibitory potency against AKR1C3. nih.gov

These hypotheses form a rational basis for the future design of novel 3-(phenylamino)benzoic acid derivatives with improved pharmacological profiles for potential therapeutic applications, particularly in the context of CRPC. nih.gov The selective nature of these inhibitors makes them promising candidates for further development, as they are less likely to cause off-target effects associated with non-selective inhibitors. nih.gov

Potential Research Applications and Future Directions

Role as Precursors in Complex Organic Synthesis

The structure of 3-Bromo-5-(phenylamino)benzoic acid makes it a valuable starting material, or precursor, for the synthesis of more complex organic molecules. The different reactive sites on the molecule can be selectively targeted to build intricate molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the phenylamino (B1219803) group can participate in various coupling reactions.

The bromine atom is a particularly useful handle for synthetic chemists. It can be readily replaced by other atoms or functional groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide array of substituents at this position, leading to the generation of diverse molecular libraries. The synthesis of related bromo-benzoic acid derivatives often serves as a foundational step for creating more elaborate compounds. ijisrt.com

The general class of benzoic acid derivatives serves as crucial building blocks in organic synthesis. ijarsct.co.in For example, the synthesis of 1,3-benzoazaphosphole analogues, a class of heterocyclic compounds with potential pharmacological and material properties, has been explored from related precursors. nih.gov While direct synthesis from this compound is not yet documented, its structural motifs suggest its potential as a precursor for novel heterocyclic systems.

A study on the synthesis of 5-Bromo-2-(phenylamino)benzoic acid, an isomer of the title compound, was achieved through the Ullman reaction, a well-established method for forming carbon-nitrogen bonds. nih.gov This highlights a potential synthetic route that could be adapted for this compound, further underscoring its utility as a synthetic precursor. The synthesis of complex molecules often relies on the availability of such versatile starting materials. orgsyn.org

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins or enzymes, thereby helping to elucidate their functions in biological pathways. The development of such probes is a cornerstone of chemical biology. Given that substituted (phenylamino)benzoic acids have been shown to interact with biological targets, this compound represents a promising scaffold for the design of novel chemical probes.

The core structure can be systematically modified to optimize binding affinity and selectivity for a target of interest. The bromine atom, for instance, can serve as an attachment point for reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core's binding properties. These tagged molecules would allow for the visualization and tracking of the target within a cellular environment.

While specific research on using this compound for chemical probe development is not yet available, the broader class of benzoic acid derivatives has been explored for various biological activities, suggesting their potential to interact with biological systems in a specific manner. ontosight.ai The synthesis of derivatives from precursors like 3-amino-5-bromobenzoic acid for applications in peptide synthesis also points to the utility of such scaffolds in creating biologically active molecules. sigmaaldrich.com

Contribution to Rational Drug Design Strategies

Rational drug design aims to develop new medications based on a detailed understanding of the biological targets they are intended to interact with. The discovery that substituted 3-(phenylamino)benzoic acids can act as potent and selective inhibitors of certain enzymes has positioned this class of compounds as highly relevant in medicinal chemistry. nih.gov

Specifically, derivatives of 3-(phenylamino)benzoic acid have been identified as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer. nih.gov The inhibitory potency of these compounds was found to be correlated with the electronic properties of the substituents on the phenylamino ring. nih.gov This finding provides a clear rationale for the synthesis and evaluation of this compound and its derivatives as potential anticancer agents. The bromine atom's electron-withdrawing nature could influence the compound's inhibitory activity and selectivity.

The general class of benzoic acid derivatives has been investigated for a range of therapeutic properties, including anti-inflammatory and antimicrobial activities. ontosight.ai The structure-activity relationship (SAR) of benzoic acid derivatives is a key area of study, where modifications to the core structure are systematically made to enhance potency and specificity. ijarsct.co.in The synthesis of various substituted benzoic acids, such as 3-bromo-5-chlorobenzoic acid and 3-bromo-5-cyanobenzoic acid, provides a toolkit for medicinal chemists to explore these relationships. nih.govsigmaaldrich.com

Related Compound Biological Target/Application Key Findings
Substituted 3-(phenylamino)benzoic acidsAldo-keto reductase 1C3 (AKR1C3)Potent and selective inhibitors, potential for prostate cancer treatment. nih.gov
Benzoic acid derivativesGeneral antimicrobialInhibition of microbial growth. ontosight.ai
Benzoic acid derivativesGeneral anti-inflammatoryPotential for developing anti-inflammatory drugs. ontosight.ai

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique combination of functional groups in this compound opens up avenues for interdisciplinary research, bridging the gap between chemical biology and materials science.

In chemical biology, the development of new molecular tools and therapeutic agents based on this scaffold remains a promising direction. The synthesis of bioconjugates, where this compound is linked to other biomolecules, could lead to novel probes or targeted drug delivery systems. The exploration of its derivatives as inhibitors for a wider range of enzymes is also a fertile area for future research.

In the realm of materials science, the aromatic nature of the compound and its ability to form hydrogen bonds through its carboxylic acid and amine groups suggest its potential use in the construction of supramolecular assemblies and functional materials. nih.gov For instance, related bromo-benzoic acid derivatives are used as building blocks for more complex structures. chemicalbook.combldpharm.com The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly being used to engineer the structure and properties of crystalline materials. The development of novel polymers or metal-organic frameworks (MOFs) incorporating this molecule could lead to materials with interesting electronic, optical, or porous properties. The synthesis of heterocyclic compounds containing phosphorus and nitrogen from related starting materials has been explored for their potential in materials chemistry. nih.gov

The convergence of these fields could lead to the development of "smart" materials that can sense and respond to biological stimuli, or new drug delivery platforms with enhanced efficacy. The versatility of this compound makes it a compelling candidate for such innovative and cross-disciplinary research endeavors.

Q & A

Basic: What synthetic strategies are recommended for 3-Bromo-5-(phenylamino)benzoic acid, and how can regioselectivity be ensured during bromination?

Methodological Answer:
Regioselective bromination of phenylaminobenzoic acid derivatives can be achieved using flow chemistry techniques, which optimize reaction conditions (e.g., temperature, catalyst loading) to direct bromine placement. For example, bromination at the 3-position may involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives . Direct bromination using NBS (N-bromosuccinimide) under controlled UV irradiation or Lewis acid catalysis (e.g., FeBr₃) can also enhance regioselectivity. Post-synthetic purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical for isolating the target isomer .

Advanced: How do substitution patterns on the phenylamino group influence the polymorphism of this compound?

Methodological Answer:
Polymorphism in phenylaminobenzoic acids is governed by substituent position and conformational flexibility. For instance, studies on 3-methyl-2-(phenylamino)benzoic acid analogs reveal that bulky substituents (e.g., bromine) restrict rotational freedom, favoring specific hydrogen-bonding motifs (e.g., carboxylic acid dimerization) . Computational methods like Hirshfeld surface analysis and NBO (Natural Bond Orbital) calculations can quantify intermolecular interactions (e.g., C–H···O, π-π stacking) driving crystal packing . Experimental validation via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) is recommended to correlate substituent effects with thermal stability and lattice energy differences.

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves molecular conformation and hydrogen-bonding networks.
  • FT-IR spectroscopy: Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic proton splitting near δ 7.2–8.1 ppm for brominated positions).
  • LC-MS (ESI+): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 308.1 for C₁₃H₁₀BrNO₂) .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives against microbial targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations (e.g., GROMACS) can assess binding affinity to targets like leucyl-tRNA synthetase. Substituent effects (e.g., electron-withdrawing bromine) enhance binding via halogen bonding with active-site residues. Pharmacophore modeling identifies critical interaction points (e.g., carboxylic acid for hydrogen bonding). In vitro validation via MIC (minimum inhibitory concentration) assays against Candida spp. or Staphylococcus aureus is recommended .

Advanced: What strategies mitigate data contradictions in stability studies of this compound under varying pH conditions?

Methodological Answer:

  • Controlled degradation studies: Expose the compound to buffered solutions (pH 1–13) at 40°C/75% RH for 14 days.
  • Analytical consistency: Use UPLC-PDA (ultra-performance liquid chromatography with photodiode array) to track degradation products (e.g., decarboxylation or deamination byproducts).
  • Statistical validation: Apply ANOVA to compare batch variability and identify pH-sensitive degradation pathways. Cross-reference with DFT calculations (e.g., B3LYP/6-31G*) to predict hydrolytic susceptibility .

Basic: How does the bromine substituent affect the acid dissociation constant (pKa) of this compound?

Methodological Answer:
The electron-withdrawing bromine atom lowers the pKa of the carboxylic acid group (typically ~2.5–3.5 for benzoic acids) by stabilizing the deprotonated form. Potentiometric titration in aqueous ethanol (50% v/v) with a glass electrode provides experimental pKa values. Compare with computational predictions (e.g., COSMO-RS or MarvinSketch) to validate electronic effects .

Advanced: What intermolecular interactions dominate in co-crystals of this compound with pharmaceutical coformers?

Methodological Answer:
Co-crystallization with coformers (e.g., nicotinamide) is driven by:

  • Halogen bonding: Bromine acts as a σ-hole donor to carbonyl oxygen.
  • NH···O hydrogen bonds: Between the phenylamino group and coformer.
    SCXRD and Hirshfeld analysis quantify interaction ratios (e.g., 30% C–Br···O vs. 45% NH···O). Solvent-drop grinding (SDG) in acetonitrile facilitates co-crystal screening .

Basic: What are the primary degradation pathways of this compound under UV irradiation?

Methodological Answer:
Photodegradation involves:

  • Debromination: Radical formation via homolytic C–Br bond cleavage.
  • Oxidation: Hydroxyl radical attack on the phenyl ring, forming quinone derivatives.
    Monitor via HPLC-UV (λ = 254 nm) and ESI-MS to identify degradation products. Use amber glassware and antioxidants (e.g., BHT) to stabilize samples .

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